molecular formula C11H13N B108870 3,3-Dimethyl-3,4-dihydroisoquinoline CAS No. 28460-55-1

3,3-Dimethyl-3,4-dihydroisoquinoline

Cat. No.: B108870
CAS No.: 28460-55-1
M. Wt: 159.23 g/mol
InChI Key: FXQNTOHRTXRWTM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by a dihydroisoquinoline core structure with two methyl groups attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3,3-dimethyl-3,4-dihydroisoquinoline involves the heterocyclization of an activated arene with isobutyraldehyde and nitriles. This three-component reaction is efficient and provides the desired product in good yield . Another method involves the N-alkylation of this compound derivatives followed by oxidation of the resulting iminium salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline: Lacks the two methyl groups at the 3-position.

    1,2,3,4-Tetrahydroisoquinoline: Fully saturated version of the isoquinoline core.

    3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated.

Uniqueness

3,3-Dimethyl-3,4-dihydroisoquinoline is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3,3-dimethyl-4H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQNTOHRTXRWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452922
Record name 3,3-dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28460-55-1
Record name 3,3-dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a nitrogen-blanketed mixture of potassium hydroxide (KOH, 30 g) and methanol (CH3OH, 60 mL) was added of N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (4.0 g, 0.013 mol.). The reaction mixture was heated at reflux for 17 hours and the reaction was followed by gas chromatography. The reaction mixture was cooled to ambient temperature, quenched with water (100 mL) and 10% HCl was slowly added until pH=7 was obtained. The aqueous mixture was extracted with methylene chloride (3×100 mL) and the organic layers were combined and stirred with charcoal and sodium sulfate (Na2 SO4). The solution was filtered through celite and the filtrate was concentrated (25°/150 torr) to give 3,3-dimethyl-3,4-dihydroisoquinoline (1.79 g, yield=90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 2
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 3
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 4
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 5
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 6
3,3-Dimethyl-3,4-dihydroisoquinoline

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